molecular formula C9H6N2O3 B14845672 4-Acetyl-6-cyanopyridine-2-carboxylic acid

4-Acetyl-6-cyanopyridine-2-carboxylic acid

Cat. No.: B14845672
M. Wt: 190.16 g/mol
InChI Key: XSYXBWCIYPDXEI-UHFFFAOYSA-N
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Description

4-Acetyl-6-cyanopyridine-2-carboxylic acid is an organic compound belonging to the pyridine family It is characterized by the presence of an acetyl group at the 4-position, a cyano group at the 6-position, and a carboxylic acid group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-cyanopyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 4-cyanopyridine with acetyl chloride in the presence of a base to introduce the acetyl group

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-6-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetyl and cyano groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines.

Scientific Research Applications

4-Acetyl-6-cyanopyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 4-Acetyl-6-cyanopyridine-2-carboxylic acid is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and potential applications compared to other pyridinecarboxylic acids. Its structure allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-acetyl-6-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c1-5(12)6-2-7(4-10)11-8(3-6)9(13)14/h2-3H,1H3,(H,13,14)

InChI Key

XSYXBWCIYPDXEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)O)C#N

Origin of Product

United States

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